

Anhydrosecoisolariciresinol: A Key Biomarker for Lignin Intake

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Compound of Interest

Compound Name: Anhydrosecoisolariciresinol

Cat. No.: B15596988

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans, a class of phytoestrogens found in a variety of plant-based foods, have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and hormone-modulating properties. Upon ingestion, dietary lignans are metabolized by the gut microbiota into enterolignans, such as enterodiols and enterolactones, which are thought to be the primary bioactive compounds. **Anhydrosecoisolariciresinol** (AHS) is a metabolite formed from the dietary lignan secoisolariciresinol (SECO), a major lignan found in flaxseed. Emerging evidence suggests that AHS can serve as a valuable biomarker for assessing lignan intake and understanding its subsequent metabolic fate in the human body. This document provides detailed application notes and experimental protocols for the quantification and analysis of **anhydrosecoisolariciresinol** in biological samples.

Data Presentation

The following tables summarize quantitative data on lignan metabolite concentrations in human biological samples following flaxseed supplementation. These data are essential for establishing baseline and post-intervention levels of AHS and its related metabolites, which is critical for studies investigating the efficacy and metabolism of lignan-based interventions.

Table 1: Urinary Excretion of Lignan Metabolites Following Controlled Diets

Diet Type	Enterodiol (nmol/day)	Enterolactone (nmol/day)
Basal (vegetable-free)	Undisclosed	Undisclosed
Carotenoid Vegetable	Higher than basal (p=0.0001)	Higher than basal (p=0.0001)
Cruciferous Vegetable	Higher than basal (p=0.0001)	Higher than basal (p=0.0001)

Data from a study examining urinary lignan excretion in men and women on controlled diets. While specific values for the basal diet were not provided in the abstract, the carotenoid and cruciferous vegetable diets resulted in significantly higher excretion of enterodiol and enterolactone, indicating increased lignan metabolism.[\[1\]](#)

Table 2: Dose-Dependent Urinary Excretion of Lignans after Flaxseed Supplementation in Postmenopausal Women

Flaxseed Intake	Increase in Enterodiol Excretion (nmol/day)	Increase in Enterolactone Excretion (nmol/day)	Increase in Total Lignan Excretion (nmol/day)
5 g/day	1,009	21,242	24,333
10 g/day	2,867	52,826	60,640

This study demonstrates a clear dose-response relationship between flaxseed intake and the urinary excretion of the enterolignans, enterodiol and enterolactone.[\[2\]](#)[\[3\]](#)

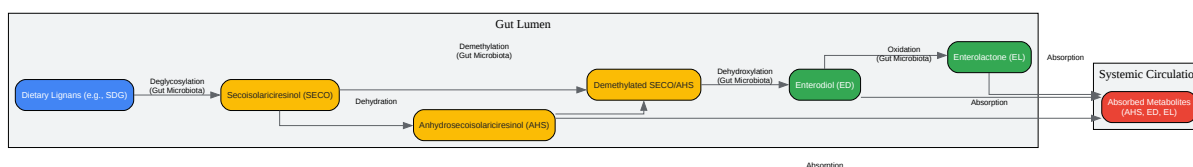
Table 3: **Anhydrosecoisolariciresinol** (AHS) Concentrations in Feces and Urine After Flaxseed Supplementation

Biological Matrix	AHS Concentration Range
Feces	0.01 - 47.03 µg/g
Urine	0.01 - 13.49 µg/mL

Novel intermediates of secoisolariciresinol diglucoside (SDG) metabolism, including derivatives of **anhydrosecoisolariciresinol** (AHS), have been identified in both feces and urine following flaxseed consumption.[4] These findings highlight the importance of measuring AHS as a direct metabolite of dietary lignan intake.

Signaling and Metabolic Pathways

The conversion of dietary lignans to enterolignans is a complex process mediated by the gut microbiota. Understanding this pathway is crucial for interpreting biomarker data and for developing strategies to modulate lignan metabolism for therapeutic benefit.

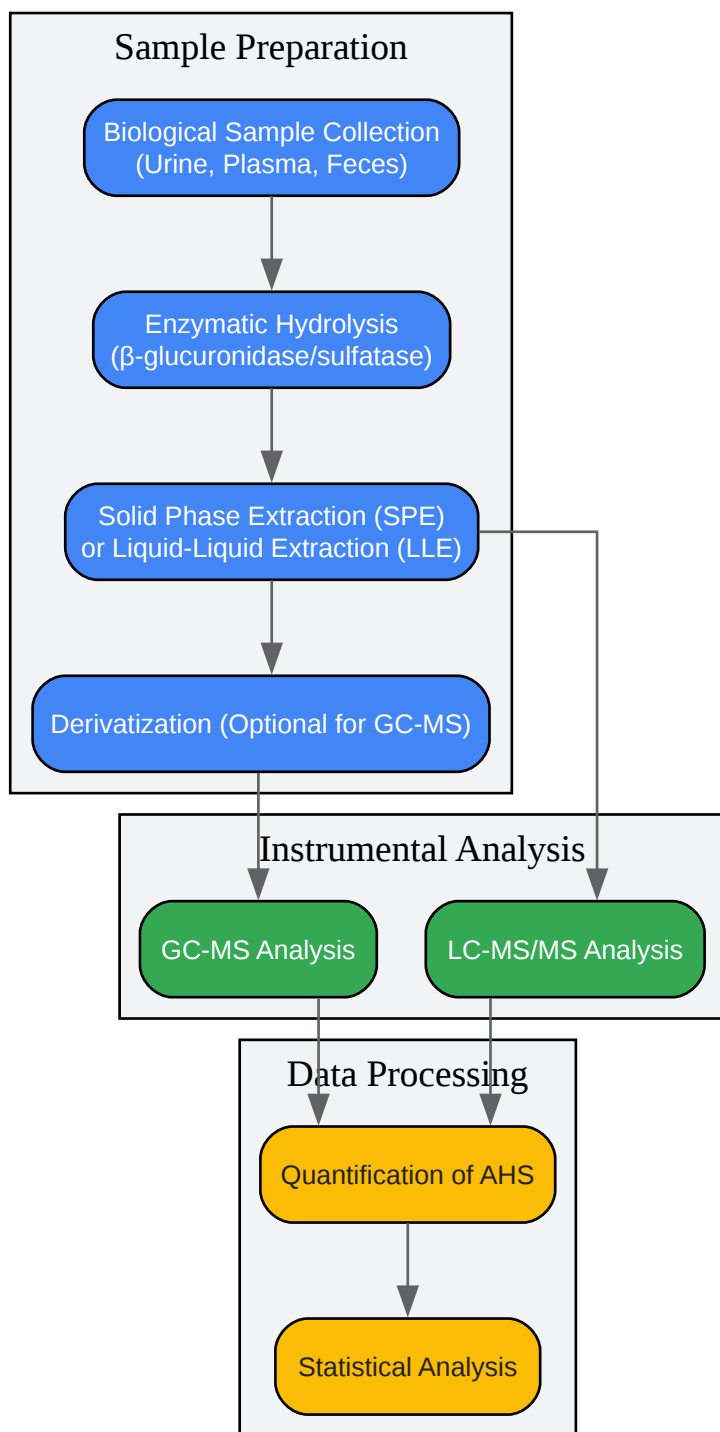


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Metabolic pathway of dietary lignans to enterolignans.

Experimental Workflow

A typical workflow for the analysis of **anhydrosecoisolariciresinol** from biological samples involves sample collection, preparation, and instrumental analysis.



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